molecular formula C23H24N2O3S2 B15181707 1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium CAS No. 63912-44-7

1-Ethyl-2-((3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)quinolinium

Cat. No.: B15181707
CAS No.: 63912-44-7
M. Wt: 440.6 g/mol
InChI Key: DCTMOORIUHYEPD-UHFFFAOYSA-N
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Description

4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate is a complex organic compound that features a quinoline and benzothiazole moiety linked via a butane sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate typically involves a multi-step process:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized from 2-aminothiophenol and aldehydes through a condensation reaction.

    Linking the Moieties: The quinoline and benzothiazole moieties are linked via a butane sulfonate group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and benzothiazole moieties.

    Reduction: Reduction reactions can occur, especially at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and benzothiazole moieties.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]butane-1-sulfonate: Similar structure with a selenium atom replacing the sulfur atom in the benzothiazole ring.

    3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol: Similar structure with an additional hydroxyl group on the benzothiazole ring.

Uniqueness

The uniqueness of 4-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate lies in its specific combination of quinoline and benzothiazole moieties linked via a butane sulfonate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

63912-44-7

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

4-[(2Z)-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C23H24N2O3S2/c1-2-24-19(14-13-18-9-3-4-10-20(18)24)17-23-25(15-7-8-16-30(26,27)28)21-11-5-6-12-22(21)29-23/h3-6,9-14,17H,2,7-8,15-16H2,1H3

InChI Key

DCTMOORIUHYEPD-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-]

Origin of Product

United States

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